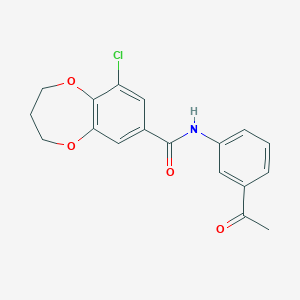![molecular formula C16H14N6O2 B7682891 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide, also known as TAK-659, is a novel selective inhibitor of the Bruton's tyrosine kinase (BTK) that has shown promising results in preclinical studies. BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B-cell malignancies.
Mechanism of Action
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide selectively inhibits BTK, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are important for B-cell survival and proliferation. Inhibition of BTK leads to the suppression of these pathways, resulting in the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects:
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has been shown to selectively inhibit BTK in vitro and in vivo. Inhibition of BTK leads to the inhibition of downstream signaling pathways, resulting in the suppression of B-cell activation and proliferation. 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has also been shown to reduce autoantibody levels in preclinical models of lupus.
Advantages and Limitations for Lab Experiments
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which allows for the study of B-cell signaling pathways without affecting other signaling pathways. 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has also shown potent antitumor activity in preclinical models of B-cell malignancies. One limitation of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide is that it may have off-target effects on other kinases, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide. One direction is the study of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide in combination with other targeted therapies, such as inhibitors of the PI3K-AKT pathway. Another direction is the study of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide in clinical trials for the treatment of autoimmune diseases and B-cell malignancies. The development of more selective BTK inhibitors may also be an area of future research.
Synthesis Methods
The synthesis of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the formation of the tetrazole ring, which is a bioisostere of the carboxylic acid group. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has been extensively studied in preclinical models of autoimmune diseases and B-cell malignancies. In a mouse model of rheumatoid arthritis, 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide was shown to reduce joint inflammation and bone destruction. In a mouse model of lupus, 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide was able to reduce autoantibody levels and improve survival. In preclinical models of B-cell malignancies, 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide showed potent antitumor activity.
properties
IUPAC Name |
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-11(23)18-13-4-2-12(3-5-13)16(24)19-14-6-8-15(9-7-14)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHINJXDHAXJYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)

![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)

![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)
![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)

![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)

![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
![2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone](/img/structure/B7682898.png)
![2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7682900.png)